molecular formula C19H18ClF2NO3S2 B2659850 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone CAS No. 1795088-52-6

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone

Cat. No. B2659850
CAS RN: 1795088-52-6
M. Wt: 445.92
InChI Key: XDDBJJZNNJQCSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a thiazepan ring, a chlorophenyl group, a difluoromethylsulfonyl group, and a phenylmethanone group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. Difluoromethylation, for instance, is a process that has seen significant advances in recent years, with methods developed for introducing the CF2H group to various types of carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the difluoromethylsulfonyl group might participate in various types of organofluorine chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the difluoromethylsulfonyl group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Antiviral Activity

One of the key applications of compounds related to (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone lies in the synthesis of derivatives with potential antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid has been demonstrated. Some of these compounds showed anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010).

Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles

Research has also focused on the reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity under different conditions have been studied, providing insights into the functionalization of acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).

Structural and Biological Activity Studies

Compounds similar to the one have been synthesized and characterized for their structural and biological activities. For example, novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been studied using spectroscopic methods and density functional theory calculations. These studies aid in understanding their antibacterial activity, which is significant for pharmaceutical applications (Shahana & Yardily, 2020).

Herbicidal and Insecticidal Activities

Research on N-phenylpyrazolyl aryl methanones derivatives, which are structurally related to the compound , has shown that some of these compounds exhibit favorable herbicidal and insecticidal activities. This highlights their potential use in agriculture (Wang et al., 2015).

Membrane Development and Conductivity

There has been significant research in the development of membranes using related compounds. For instance, poly(arylene ether sulfone)s containing multiple benzyl quaternary ammonium groups have been prepared using a new difluoro aromatic ketone monomer. These membranes have shown promising properties like hydroxide conductivity and alkaline stability, which are crucial for various industrial applications (Shi et al., 2017).

Catalytic Activities

The compound and its derivatives have also been explored for their catalytic activities. For example, the encapsulated oxidovanadium(V) complex in zeolite Y demonstrated effective catalytic activity in the oxidation of various substrates, which is significant in chemical synthesis (Maurya et al., 2013).

Future Directions

The future research directions for this compound would depend on its potential applications. Given the presence of the difluoromethylsulfonyl group, it could be of interest in the field of organofluorine chemistry, which has many applications in pharmaceuticals and materials science .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2NO3S2/c20-15-7-3-1-5-13(15)16-9-10-23(11-12-27-16)18(24)14-6-2-4-8-17(14)28(25,26)19(21)22/h1-8,16,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDBJJZNNJQCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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